molecular formula C21H16N2O2 B186849 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 119825-06-8

2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B186849
CAS No.: 119825-06-8
M. Wt: 328.4 g/mol
InChI Key: WUJXZJYOTMYIOZ-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of resorcinol, an aldehyde, and malononitrile in the presence of a catalyst. For instance, a green synthesis approach uses a mesoporous silica nanoparticle functionalized with an organobase (TBD) as a catalyst, which allows the reaction to proceed at room temperature in aqueous media .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multi-component reactions are often applied to scale up the synthesis. The use of environmentally benign conditions and reusable catalysts is emphasized to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation . In biological systems, it may interact with bacterial cell walls or DNA, disrupting essential processes and leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group, for example, can enhance its electron-donating properties, potentially increasing its efficacy in certain applications.

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-24-15-9-6-14(7-10-15)19-17-11-8-13-4-2-3-5-16(13)20(17)25-21(23)18(19)12-22/h2-11,19H,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJXZJYOTMYIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384547
Record name 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119825-06-8
Record name 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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